molecular formula C8H13ClO3S B13251214 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride

5-Oxaspiro[3.5]nonane-8-sulfonyl chloride

Cat. No.: B13251214
M. Wt: 224.71 g/mol
InChI Key: RKKNVNLREIVIRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with sulfonyl chloride reagents under controlled conditions. One common method involves the use of radical chemistry, where a carbohydrate-spiro-heterocycle is formed via a Norrish–Yang photocyclization process . This reaction proceeds under irradiation with visible or UV light, promoting a hydrogen atom transfer and cyclization to form the desired spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

5-Oxaspiro[3.5]nonane-8-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-8-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing the compound to participate in substitution reactions with a wide range of nucleophiles. Additionally, the spirocyclic structure provides unique reactivity patterns, enabling the formation of complex ring systems and the study of novel chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[3.5]nonane-8-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a sulfonyl chloride functional group. This combination imparts distinct reactivity and allows for the exploration of novel chemical reactions and applications in various fields of research .

Properties

Molecular Formula

C8H13ClO3S

Molecular Weight

224.71 g/mol

IUPAC Name

5-oxaspiro[3.5]nonane-8-sulfonyl chloride

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)7-2-5-12-8(6-7)3-1-4-8/h7H,1-6H2

InChI Key

RKKNVNLREIVIRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)S(=O)(=O)Cl

Origin of Product

United States

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